molecular formula C19H14N4O3 B2467353 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide CAS No. 306979-38-4

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide

Cat. No.: B2467353
CAS No.: 306979-38-4
M. Wt: 346.346
InChI Key: BIZJBUMBHJRGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiviral Activities

  • Cytotoxicity and Anti-HIV Evaluations : A study synthesized a series of dihydrobenzo[h]quinazoline derivatives and found many compounds with significant anticancer and antiviral activities. These derivatives were synthesized using arylmethylene, thiopyrimidine, and acetic acid derivatives as starting materials (Mohamed et al., 2012).

Structural Analyses and Anomalous Products

  • Anomalous Products Formation : X-ray structure analyses were conducted on ring cleavage and recyclization products of N-(5,6-dihydrobenzo[h]quinazolin-4-yl)amidines, revealing complex structural transformations and products (Hirota et al., 1994).

Analgesic Effects

  • Antinociceptive Activity : New 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines were synthesized, and their analgesic effect in a mice pain model was evaluated. Several compounds exhibited significant pain-relieving effects (Bonacorso et al., 2016).

Antiplatelet and Anti-inflammatory Activities

  • Evaluation of Antiplatelet/Antiphlogistic Activities : Research into 5,6-dihydrobenzo[h]quinazoline derivatives with amino substituents indicated potent antiplatelet activity, alongside anti-inflammatory effects comparable to some reference drugs (Brullo et al., 2012).

Luminescence and OLED Applications

  • Luminescence Behavior in OLEDs : Novel mono- and dimeric quinazoline derivatives were synthesized, exhibiting strong luminescence behavior. However, rapid OLED degradation under electrical current was observed, likely due to the free -NH moiety in these compounds (Pandey et al., 2017).

Antidepressant Activity

  • Antidepressive Activity : Certain 4-substituted 5,6-dihydrobenzo[h]quinazolines were found to exhibit effective antidepressant activity. These compounds were synthesized by reacting 4-chloro-5,6-dihydrobenzo[h]quinazoline with primary alkylamines (Hirota et al., 1986).

Fluorescence Signaling and Imaging Applications

  • Fluorescence Signaling in Cell Imaging : 2-(2-aminophenyl)benzimidazole-based receptors showed high selectivity for sulfate ions, and their fluorescence signaling could be tuned through substituent effects. These receptors were used as biomarkers for intracellular ion detection and exhibited no cytotoxic effects (Mukherjee et al., 2014).

Antibacterial and Antioxidant Activities

  • Antimicrobial and Antioxidant Activities : Novel 6-substituted-5,6-dihydrobenzo[4,5] imidazo[1,2-c] quinazoline compounds showed promising antibacterial activity against Gram-positive strains and excellent antioxidant activities (Hasan et al., 2019).

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZJBUMBHJRGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.